molecular formula C13H6F5NO B1453155 4-Methyl-3-(pentafluorobenzoyl)pyridine CAS No. 1187167-98-1

4-Methyl-3-(pentafluorobenzoyl)pyridine

Cat. No. B1453155
M. Wt: 287.18 g/mol
InChI Key: UWOLUKAINNTPKK-UHFFFAOYSA-N
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Description

“4-Methyl-3-(pentafluorobenzoyl)pyridine” is a compound with unique physical and chemical properties that make it useful in scientific experiments. It has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol .


Synthesis Analysis

The synthesis of pyridine compounds like “4-Methyl-3-(pentafluorobenzoyl)pyridine” often involves reactions with Grignard reagents . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(pentafluorobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group and a pentafluorobenzoyl group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“4-Methyl-3-(pentafluorobenzoyl)pyridine” has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Modular Synthesis of Pyridines Liu and Liebeskind (2008) presented a novel and modular approach to synthesize highly substituted pyridines, using a cascade reaction involving 4-Methyl-3-(pentafluorobenzoyl)pyridine derivatives. This method displayed good functional group tolerance and provided an efficient route for creating diverse pyridine compounds, which are essential in various fields of chemistry and pharmaceuticals Liu & Liebeskind, 2008.

Interactions in Crystal Structures Albrecht et al. (2010) studied the CH-directed anion-pi interactions in crystals of pentafluorobenzyl-substituted ammonium and pyridinium salts. This research explored the structural effects of these interactions, shedding light on the molecular configurations that influence the behavior of such compounds in crystalline forms Albrecht et al., 2010.

Fluorinated Polyamides with Pyridine and Sulfone Moieties Liu et al. (2013) synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, providing insights into the creation of materials with desirable properties such as solubility, thermal stability, and mechanical strength. This research contributes to the development of advanced materials for various industrial applications Liu et al., 2013.

Luminescent Rhenium(I) Tricarbonyl Complexes Li et al. (2012) developed rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, exhibiting rare blue-green luminescence. This work not only expands the understanding of the photophysical properties of rhenium complexes but also opens pathways for their potential application in optical and electronic devices Li et al., 2012.

Anion-Pi Interactions for Crystal Engineering Valkonen et al. (2011) focused on the synthesis and characterization of highly fluorinated organic imides. Their work provided detailed insights into the molecular and crystal structures, which are fundamental for understanding and designing materials with specific molecular interactions and properties Valkonen et al., 2011.

properties

IUPAC Name

(4-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-19-4-6(5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLUKAINNTPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pentafluorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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